5-Carbamoyl-4-cyclopropoxypicolinic acid
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Overview
Description
5-Carbamoyl-4-cyclopropoxypicolinic acid is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol It is known for its unique structure, which includes a cyclopropoxy group attached to a picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-4-cyclopropoxypicolinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Picolinic Acid Core: The picolinic acid core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the picolinic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Carbamoyl-4-cyclopropoxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Carbamoyl-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler analog without the cyclopropoxy and carbamoyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the picolinic acid core.
Carbamoylpyridine: Similar structure but with different substituents on the pyridine ring.
Uniqueness
5-Carbamoyl-4-cyclopropoxypicolinic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N2O4 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-carbamoyl-4-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)6-4-12-7(10(14)15)3-8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15) |
InChI Key |
VJFGGTIBGIPDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C(=O)N)C(=O)O |
Origin of Product |
United States |
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